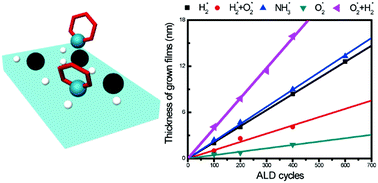The co-reactant role during plasma enhanced atomic layer deposition of palladium†
Physical Chemistry Chemical Physics Pub Date: 2020-04-07 DOI: 10.1039/D0CP00786B
Abstract
Atomic layer deposition (ALD) of noble metals is an attractive technology potentially applied in nanoelectronics and catalysis. Unlike the combustion-like mechanism shown by other noble metal ALD processes, the main palladium (Pd) ALD process using palladium(II)hexafluoroacetylacetonate [Pd(hfac)2] as precursor is based on true reducing surface chemistry. In this work, a thorough investigation of plasma-enhanced Pd ALD is carried out by employing this precursor with different plasmas (H2*, NH3*, O2*) and plasma sequences (H2* + O2*, O2* + H2*) as co-reactants at varying temperatures, providing insights in the co-reactant and temperature dependence of the Pd growth per cycle (GPC). At all temperatures, films grown with only reducing co-reactants contain a large amount of carbon, while an additional O2* in the co-reactant sequence helps to obtain Pd films with much lower impurity concentrations. Remarkably, in situ XRD and SEM show an abrupt release of the carbon impurities during annealing at moderate temperatures in different atmospheres. In vacuo XPS measurements reveal the remaining species on the as-deposited surface after every exposure. Links are established between the particular surface termination prior to the precursor pulse and the observed differences in GPC, highlighting hydrogen as the key growth facilitator and carbon and oxygen as growth inhibitors. The increase in GPC with temperature for ALD sequences with H2* or NH3* prior to the precursor pulse is explained by an increase in the amount of hydrogen species that reside on the Pd surface which are available for reaction with the Pd(hfac)2 precursor.


Recommended Literature
- [1] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
- [2] Gas-phase reactivity of CH3OH toward OH at interstellar temperatures (11.7–177.5 K): experimental and theoretical study†
- [3] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [4] Foods and drugs analysis
- [5] Nyholm Memorial Lecture. Growth, change, and challenge
- [6] Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+†
- [7] Room-temperature luminescence of tervalent chromium complexes
- [8] A facile fabrication of sepiolite mineral nanofibers with excellent adsorption performance for Cd2+ ions
- [9] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [10] Reviews of books

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 141807-57-0
-
CAS no.: 10432-84-5









